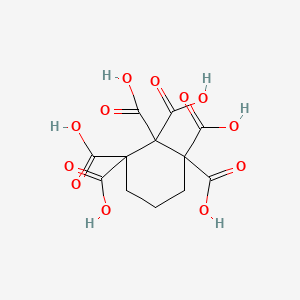

Cyclohexanehexacarboxylicacid

説明

Historical Context and Significance of Polycarboxylic Cyclohexane (B81311) Derivatives

The study of polycarboxylic acids, organic compounds containing multiple carboxylic acid functional groups, has a rich history dating back to the early days of organic chemistry. britannica.com The initial focus was often on naturally occurring acids and their simple derivatives. britannica.com Over time, synthetic methodologies were developed to create more complex structures, including those with cyclic backbones.

Polycarboxylic cyclohexane derivatives emerged as a significant class of compounds due to their conformational flexibility and the diverse stereochemical arrangements possible with multiple substituents on a cyclohexane ring. Early research into these derivatives, such as the work on the synthesis of various hexahydro-polycarboxylic acids via liquid phase catalytic hydrogenation, laid the groundwork for their application in more complex synthetic endeavors. epa.gov The ability to prepare these compounds with specific stereochemistry opened doors to investigating their unique properties and potential applications. epa.gov The significance of these derivatives lies in their utility as building blocks for a wide array of more complex molecules, including polymers and pharmacologically active compounds. britannica.comontosight.ai

Relevance of Cyclohexanehexacarboxylic Acid within Contemporary Organic and Inorganic Chemistry

In contemporary chemical research, Cyclohexanehexacarboxylic acid, particularly its all-cis isomer, has gained prominence as a highly versatile ligand in both organic and inorganic chemistry. Its six carboxylic acid groups provide multiple coordination sites, making it an exceptional building block for the construction of complex supramolecular structures. znaturforsch.com

In organic chemistry, derivatives of cyclohexanecarboxylic acids are explored for their potential in medicinal chemistry, with some showing promise as enzyme inhibitors and antimicrobial agents. nih.gov The rigid yet three-dimensional structure of the cyclohexane ring, combined with the reactive carboxylic acid groups, allows for the synthesis of targeted molecules with specific biological activities. researchgate.net

From an inorganic perspective, Cyclohexanehexacarboxylic acid is a cornerstone in the field of coordination chemistry. It serves as a multidentate ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). znaturforsch.comnih.gov The flexible nature of the cyclohexane backbone, in contrast to the rigid aromatic linkers often used in MOF synthesis, allows for the formation of novel network topologies and materials with unique properties. nih.gov The ability of its carboxylate groups to bind to metal ions in various coordination modes is a key factor driving its use in creating functional materials.

Overview of Key Research Domains for Cyclohexanehexacarboxylic Acid

The unique structural attributes of Cyclohexanehexacarboxylic acid have propelled its application into several key research domains:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: This is arguably the most significant area of research for Cyclohexanehexacarboxylic acid. Its hexacarboxylate nature allows it to act as a high-connectivity node, leading to the formation of robust and often porous frameworks. znaturforsch.comnih.gov Researchers are actively exploring the use of this ligand to create MOFs with tailored properties for gas storage, separation, and catalysis. The all-cis isomer is particularly valuable in creating two- and three-dimensional complexes with lanthanide elements like gadolinium(III) and europium(III), with investigations into their magnetic and luminescent properties. chemicalbook.com

Materials Science: The ability of Cyclohexanehexacarboxylic acid to influence the properties of materials is another active area of investigation. For instance, its adsorption onto the surface of zirconia (ZrO₂) dispersions has been shown to have a significant steric effect, impacting the rheological properties of the material. researchgate.net This suggests its potential as a surface modifier and stabilizer in colloidal systems.

Supramolecular Chemistry: The formation of well-defined molecular assemblies through non-covalent interactions is a central theme in supramolecular chemistry. The multiple carboxylic acid groups of Cyclohexanehexacarboxylic acid can participate in extensive hydrogen bonding networks, leading to the formation of intricate and predictable supramolecular architectures.

Organic Synthesis: While much of the focus is on its use as a ligand, derivatives of Cyclohexanehexacarboxylic acid also serve as intermediates in organic synthesis. google.com The cyclohexane core provides a scaffold upon which further chemical transformations can be performed to build complex organic molecules.

Chemical and Physical Properties of Cyclohexanehexacarboxylic Acid

The properties of Cyclohexanehexacarboxylic acid are fundamental to its application in various research fields.

| Property | Data |

| IUPAC Name | cyclohexane-1,2,3,4,5,6-hexacarboxylic acid nih.gov |

| Synonyms | Hexahydromellitic acid nih.gov |

| CAS Number | 2216-84-4 nih.gov |

| Molecular Formula | C₁₂H₁₂O₁₂ nih.gov |

| Molecular Weight | 348.22 g/mol nih.gov |

| Appearance | White to almost white crystalline powder |

| Melting Point | 222–224 °C |

| Solubility | Soluble in water and polar organic solvents. cymitquimica.com |

This data is for the all-cis isomer where available.

Spectroscopic Data of all-cis-1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid

Spectroscopic analysis is crucial for confirming the structure and purity of Cyclohexanehexacarboxylic acid.

| Spectroscopic Technique | Key Findings |

| ¹H NMR | The ¹H NMR spectrum of the all-cis isomer is complex due to the various proton environments. However, it is a key tool for confirming the stereochemistry of the molecule. |

| ¹³C NMR | The ¹³C NMR spectrum provides valuable information about the carbon skeleton and the presence of the six equivalent carboxyl carbons in the all-cis isomer under certain conditions. |

| Infrared (IR) Spectroscopy | The IR spectrum shows a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid groups. A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. wikipedia.org |

Structure

3D Structure

特性

IUPAC Name |

cyclohexane-1,1,2,2,3,3-hexacarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O12/c13-4(14)10(5(15)16)2-1-3-11(6(17)18,7(19)20)12(10,8(21)22)9(23)24/h1-3H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWKIJKUDWYINL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C(C1)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594319 | |

| Record name | Cyclohexane-1,1,2,2,3,3-hexacarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67537-70-6 | |

| Record name | Cyclohexane-1,1,2,2,3,3-hexacarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Cyclohexanehexacarboxylicacid

Synthetic Pathways to Cyclohexanehexacarboxylic Acid Core Structure

The construction of the cyclohexanehexacarboxylic acid core involves two critical stages: the functionalization of the cyclohexane (B81311) ring and the introduction of the six carboxylic acid groups.

Strategies for Cyclohexane Ring Functionalization

The cyclohexane ring, a common motif in organic chemistry, is typically non-planar, adopting a chair conformation in its most stable form to minimize steric strain. libretexts.org Functionalization of this ring to achieve hexasubstitution requires strategic approaches to control stereochemistry and ensure complete reaction.

One common precursor for such syntheses is cyclohexane itself or its more reactive derivatives. Direct functionalization of the saturated cyclohexane ring can be challenging due to the inertness of C-H bonds. However, methods like radical halogenation can introduce a handle for further transformations. youtube.com For instance, the reaction of cyclohexane with bromine in the presence of light can yield bromocyclohexane, which can then be converted into a Grignard reagent. youtube.com This organometallic intermediate can subsequently react with carbon dioxide to form a carboxylate, which upon acidification, yields cyclohexanecarboxylic acid. youtube.com While this illustrates a single carboxylation, achieving hexasubstitution requires more elaborate strategies, often starting from more functionalized cyclohexane derivatives or by building the ring with the desired functionalities already in place.

The synthesis of cis-cyclohexane-1,2,3,4,5,6-hexacarboxylic acid has been reported, and its conformational dynamics have been studied using NMR spectroscopy. rsc.org This isomer exists as an equilibrium of slowly interconverting chair conformations in solution at room temperature. rsc.org The synthesis of specific stereoisomers often dictates the choice of starting materials and reaction conditions. For instance, the synthesis of bicyclo[3.1.0]hexane derivatives, which are conformationally restricted analogues of sugar rings, has been achieved from cyclohexane-1,4-dione, highlighting the versatility of cyclohexane-based starting materials in accessing complex molecular architectures. nih.gov

Carboxylation Reactions for Hexasubstitution

Achieving hexasubstitution with carboxylic acid groups on a cyclohexane ring is a significant synthetic challenge. Direct carboxylation of a pre-existing cyclohexane ring at all six positions simultaneously is generally not feasible. Therefore, multi-step sequences are typically employed.

One conceptual approach involves the exhaustive carboxylation of a suitable precursor. For example, starting with a poly-halogenated cyclohexane could, in principle, allow for sequential or simultaneous conversion of the carbon-halogen bonds to carboxylic acid groups via organometallic intermediates or other nucleophilic substitution reactions followed by carboxylation.

A more practical and common strategy involves the hydrogenation of a corresponding aromatic precursor. For instance, the hydrogenation of mellitic acid (benzenehexacarboxylic acid) over a suitable catalyst would be a direct route to cyclohexanehexacarboxylic acid. The hydrogenation of benzoic acid to cyclohexanecarboxylic acid is a well-established industrial process, suggesting that similar conditions could be applied to its hexa-carboxylated analogue. wikipedia.orgwipo.int The choice of catalyst and reaction conditions would be crucial to ensure complete saturation of the aromatic ring without affecting the carboxylic acid groups.

Derivatization Strategies for Carboxylic Acid Functionalities

The six carboxylic acid groups of cyclohexanehexacarboxylic acid offer numerous possibilities for derivatization, allowing for the synthesis of a wide range of functional molecules.

Esterification and Amidation Reactions of Cyclohexanehexacarboxylicacid

Carboxylic acids readily undergo esterification with alcohols and amidation with amines. libretexts.org These reactions typically involve heating the reactants in the presence of an acid catalyst and are often reversible. libretexts.org For cyclohexanehexacarboxylic acid, these transformations can be performed to convert one or more of the carboxylic acid groups into ester or amide functionalities.

The choice of coupling reagents can significantly influence the efficiency and selectivity of these reactions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often accelerated by 4-dimethylaminopyridine (B28879) (DMAP), are effective for esterification. researchgate.net More recent methods have explored the use of potassium hexafluorophosphate (B91526) (KPF6) as a promoter for both esterification and amidation, offering a green and efficient protocol. nih.gov Chiral Brønsted acids have also been utilized to catalyze atroposelective coupling of carboxylic acids with amines and alcohols, indicating the potential for stereocontrolled derivatization. researchgate.netthieme-connect.de

The formation of polyesters and polyamides is a significant application of dicarboxylic acids. libretexts.org By analogy, the reaction of cyclohexanehexacarboxylic acid with diols or diamines could lead to the formation of highly cross-linked polymers with unique properties.

Advanced Acylation and Alkylation Techniques for Cyclohexanehexacarboxylate Derivatives

Further functionalization of cyclohexanehexacarboxylate derivatives can be achieved through acylation and alkylation reactions. The Friedel-Crafts acylation, a classic method for introducing acyl groups onto aromatic rings, involves the reaction of an acyl halide with a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org While not directly applicable to the saturated cyclohexane ring, the principles can be adapted for the modification of derivatives. For instance, if the ester or amide derivatives of cyclohexanehexacarboxylic acid contain aromatic moieties, these can be targeted for Friedel-Crafts reactions.

Alkylation of the ester derivatives can be achieved through various methods. For example, N-heterocyclic carbenes can catalyze the intramolecular β-alkylation of α,β-unsaturated esters. organic-chemistry.org The development of new palladium catalysts has also enabled the homologation of benzylic halides to their corresponding methyl esters, a reaction that could be conceptually applied to derivatives of cyclohexanehexacarboxylic acid. organic-chemistry.org

It is important to note that the reactivity of the cyclohexane ring itself is low towards electrophilic attack. Therefore, acylation and alkylation reactions are more likely to target functional groups attached to the carboxylates rather than the cyclohexane core.

Chiral Derivatization for Stereochemical Analysis

The stereochemistry of cyclohexanehexacarboxylic acid and its derivatives is a critical aspect of their chemistry. Chiral derivatization is a powerful technique for the analysis of stereoisomers. This involves reacting the chiral molecule of interest with a chiral derivatizing agent to form diastereomers, which can then be separated and analyzed by techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

For carboxylic acids, a variety of chiral derivatizing agents are available. For instance, (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol has been used as a derivatization reagent for the HPLC analysis of chiral fatty acids. nih.gov Similarly, novel chiral reagents have been developed for the resolution of carboxylic acid enantiomers by reversed-phase HPLC. researchgate.net The use of chiral acids as auxiliaries can also facilitate the determination of absolute configuration through X-ray crystallography of the resulting diastereomeric salts or derivatives. tcichemicals.com

In the context of cyclohexanehexacarboxylic acid, which can exist in multiple stereoisomeric forms, chiral derivatization would be essential for separating and identifying the different isomers. For example, monoamidation of 1,4-diaminobenzene with a chiral carboxylic acid has been used as a carrier strategy for determining absolute stereochemistry using bis-zinc porphyrin tweezers in a technique called exciton-coupled circular dichroism (ECCD). msu.edu This approach could potentially be applied to resolve the stereoisomers of partially derivatized cyclohexanehexacarboxylic acid.

Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a powerful technique to trace the path of atoms through chemical reactions, providing invaluable insights into reaction mechanisms. While specific studies on the isotopic labeling of cyclohexanehexacarboxylic acid are not extensively documented in publicly available literature, the principles of such an approach can be extrapolated from studies on other carboxylic acids.

The primary goal of isotopic labeling in the context of cyclohexanehexacarboxylic acid would be to understand the fate of the carboxyl groups or the cyclohexane backbone during various transformations. For instance, labeling one or more of the carboxylic acid groups with ¹³C or ¹⁸O could help elucidate decarboxylation mechanisms, esterification kinetics, or the formation of anhydrides.

Hypothetical Application of Isotopic Labeling:

Consider a hypothetical study on the thermal decarboxylation of a specific isomer of cyclohexanehexacarboxylic acid. By selectively labeling one of the six carboxylic acid groups with ¹³C, researchers could track the loss of ¹³CO₂. This would help determine if there is a preferential site for decarboxylation based on the stereochemistry of the molecule.

Table 1: Potential Isotopes for Mechanistic Studies of Cyclohexanehexacarboxylic Acid

| Isotope | Labeled Position | Potential Application | Analytical Technique |

| ¹³C | Carboxylic Carbon | Elucidating decarboxylation pathways, studying esterification mechanisms. | Mass Spectrometry, NMR Spectroscopy |

| ¹⁸O | Carboxylic Oxygen | Investigating anhydride (B1165640) formation, studying hydrolysis and esterification mechanisms. | Mass Spectrometry, Infrared Spectroscopy |

| ²H (D) | Cyclohexane Ring | Probing C-H activation or cleavage mechanisms, studying conformational dynamics. | NMR Spectroscopy, Mass Spectrometry |

The data from such isotopic labeling experiments would be crucial for understanding the intricate reactivity of this polyfunctional molecule and for designing more efficient synthetic routes to its derivatives.

In Situ Chemical Transformations and Reactivity Studies

The study of chemical reactions as they occur, known as in situ analysis, provides a dynamic view of reaction kinetics, intermediates, and transition states. For a complex molecule like cyclohexanehexacarboxylic acid, in situ monitoring can reveal a wealth of information that is often lost in traditional endpoint analysis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Raman spectroscopy are particularly well-suited for these studies.

While specific in situ studies on cyclohexanehexacarboxylic acid are not widely reported, research on related compounds highlights the potential of these methods. For instance, the reactivity of different isomers of cyclohexane dicarboxylic and tricarboxylic acids has been shown to be highly dependent on their stereochemistry. The all-cis-1,2,3,4,5,6-cyclohexanehexacarboxylic acid isomer, due to its specific spatial arrangement of carboxylic acid groups, would be expected to exhibit unique reactivity, particularly in reactions involving intramolecular interactions. ethz.ch

Potential In Situ Studies:

An in situ NMR study could monitor the esterification of all-cis-1,2,3,4,5,6-cyclohexanehexacarboxylic acid with a simple alcohol. By acquiring spectra at regular intervals, one could observe the sequential conversion of the six carboxylic acid groups to esters. This would provide data on the relative reactivity of each carboxylic acid, which is influenced by steric and electronic factors arising from the conformation of the cyclohexane ring.

Similarly, in situ IR spectroscopy could be employed to monitor the formation of anhydrides upon heating. The appearance and evolution of characteristic anhydride carbonyl stretching bands would provide real-time information on the kinetics of this intramolecular cyclization.

Table 2: Potential In Situ Techniques for Studying Cyclohexanehexacarboxylic Acid Reactivity

| In Situ Technique | Information Gained | Potential Reaction Studied |

| NMR Spectroscopy | Reaction kinetics, identification of intermediates, stereochemical changes. | Esterification, amidation, conformational analysis. |

| IR Spectroscopy | Functional group transformations, monitoring of specific bond formations/cleavages. | Anhydride formation, polymerization reactions. |

| Raman Spectroscopy | Changes in molecular vibrations, identification of crystalline forms and intermediates. | Solid-state reactions, phase transitions. |

These in situ approaches are critical for developing a comprehensive understanding of the chemical behavior of cyclohexanehexacarboxylic acid and for optimizing the synthesis of its derivatives for various applications.

Conformational Analysis and Stereochemistry of Cyclohexanehexacarboxylicacid

Theoretical Frameworks for Cyclohexane (B81311) Conformations

The inherent flexibility of the cyclohexane ring allows it to adopt a variety of non-planar conformations to minimize strain. These conformations are in a dynamic equilibrium, with the population of each conformer determined by its relative energy.

Chair Conformation and Ring Inversion Dynamics

The most stable conformation of a cyclohexane ring is the chair conformation. wikipedia.orgpressbooks.pub In this arrangement, all carbon-carbon bonds are staggered, and the bond angles are approximately 109.5°, the ideal tetrahedral angle, thus minimizing both torsional and angle strain. pressbooks.pubpressbooks.pub At room temperature, approximately 99.99% of cyclohexane molecules exist in the chair form. wikipedia.org

The chair conformation is not static. It undergoes a rapid process called ring inversion or chair-flipping, where one chair form converts into another. pressbooks.pub During this process, all axial substituents become equatorial, and all equatorial substituents become axial. masterorganicchemistry.com This interconversion proceeds through higher-energy transition states and intermediates. chemistrysteps.com

Higher Energy Conformations (Boat, Twist-Boat, Half-Chair)

While the chair is the most stable, other, higher-energy conformations are also part of the dynamic equilibrium and serve as intermediates in the ring-flipping process. These include:

Boat Conformation: This conformation is less stable than the chair due to two main factors: torsional strain from eclipsed bonds and steric strain between the two "flagpole" hydrogens, which are positioned close to each other at the "prow" and "stern" of the boat. wikipedia.orgpressbooks.pub

Twist-Boat Conformation: A more stable variation of the boat conformation is the twist-boat, which is formed by a slight twisting of the boat structure. This twisting alleviates some of the torsional and flagpole steric strain. wikipedia.org

Half-Chair Conformation: The half-chair is the highest energy point in the ring inversion process, acting as a transition state between the chair and twist-boat conformations. wikipedia.org

The relative energies of these conformations generally follow the order: chair < twist-boat < boat < half-chair. wikipedia.org

Influence of Multiple Carboxylic Acid Substituents on Cyclohexane Ring Conformation

The substitution of hydrogen atoms with six carboxylic acid groups in cyclohexanehexacarboxylic acid introduces significant steric and electronic factors that dictate the preferred conformation and the relative stabilities of its various stereoisomers.

Axial and Equatorial Orientations of Carboxyl Groups

In a chair conformation, each substituent can occupy one of two positions: axial or equatorial. Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring. fiveable.me

Generally, bulky substituents prefer the more spacious equatorial position to minimize steric hindrance. wikipedia.org When a substituent is in the axial position, it experiences steric repulsion with the other two axial substituents on the same side of the ring, an effect known as 1,3-diaxial interaction. pressbooks.publibretexts.org

For a carboxylic acid (-COOH) group, the preference for the equatorial position is significant. The energy difference between the equatorial and axial conformers for a single carboxylic acid group, known as the A-value, provides a quantitative measure of this preference.

| Substituent | A-value (kcal/mol) |

| -COOH | 1.4 |

This table indicates that a cyclohexane with a single axial carboxylic acid group is about 1.4 kcal/mol less stable than its conformer with the equatorial carboxylic acid group.

Intramolecular Steric Interactions and Conformational Energetics

With six carboxylic acid groups, the cumulative effect of these steric interactions becomes the dominant factor in determining the molecule's conformation. The most stable conformation for any given stereoisomer of cyclohexanehexacarboxylic acid will be the one that minimizes the number of axial carboxylic acid groups.

In a hypothetical all-axial conformation, the steric strain would be immense due to multiple severe 1,3-diaxial interactions between the carboxylic acid groups. Such a conformation would be highly energetically unfavorable. Therefore, the cyclohexane ring will adopt a chair conformation that places the maximum possible number of bulky carboxyl groups in the equatorial positions. In cases where extreme steric crowding prevents the adoption of a stable chair conformation, the molecule might be forced into a higher-energy twist-boat or boat conformation to alleviate the strain.

Conformational Isomerism and Diastereomeric Relationships in Poly-Substituted Cyclohexanes

The presence of six chiral centers in cyclohexanehexacarboxylic acid gives rise to a number of stereoisomers. These isomers can be classified as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). mvpsvktcollege.ac.in

The relative stability of these diastereomers is largely determined by the conformational preferences of the carboxylic acid groups. A diastereomer that can adopt a chair conformation with all or most of its carboxyl groups in equatorial positions will be significantly more stable than a diastereomer that is forced to have multiple carboxyl groups in axial positions.

For example, considering two hypothetical diastereomers:

An all-cis isomer would have all carboxylic acid groups on the same side of the ring. In a chair conformation, this would necessitate three axial and three equatorial carboxyl groups, leading to significant steric strain.

An all-trans isomer could potentially exist in a chair conformation where all six carboxylic acid groups are in equatorial positions, which would be a very stable arrangement. However, another all-trans arrangement could place all six groups in axial positions, which would be extremely unstable. youtube.com

Furthermore, intramolecular hydrogen bonding between adjacent (1,2-cis) or 1,3-diaxial carboxylic acid groups could play a role in stabilizing certain conformations. acs.org While direct evidence for this in cyclohexanehexacarboxylic acid is scarce, studies on simpler dicarboxylic acids suggest that such interactions can influence conformational preferences, particularly in non-polar solvents. acs.org The formation of a hydrogen bond network could potentially offset some of the steric strain from having groups in close proximity.

The complex interplay of these steric and electronic factors makes the conformational analysis of cyclohexanehexacarboxylic acid and its diastereomers a challenging but important area of study, with implications for its chemical reactivity and physical properties.

Lack of Specific Research Data on Cyclohexanehexacarboxylic Acid Prevents In-Depth Conformational Analysis

The conformational analysis of cyclohexane and its derivatives is a cornerstone of stereochemistry, with the chair conformation being the most stable due to the minimization of angle and torsional strain. youtube.compressbooks.publibretexts.org The interconversion between two chair conformations, known as ring flipping, is a rapid process at room temperature. pressbooks.pub For substituted cyclohexanes, the two chair conformers are often not equivalent in energy. The substituent's size and its preference for the more spacious equatorial position over the sterically hindered axial position are key factors in determining the conformational equilibrium. libretexts.orgwikipedia.org This preference is primarily due to the avoidance of 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org

Advanced experimental techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy, are pivotal in elucidating the conformational preferences of cyclohexane derivatives. nih.govacs.orgacs.org By analyzing coupling constants and chemical shifts, researchers can determine the ratio of different conformers in solution and gain insights into the dynamic processes of ring inversion. nih.govresearchgate.net

However, the complexity of having six carboxylic acid substituents on the cyclohexane ring introduces a multitude of possible stereoisomers and significantly complicates the conformational landscape. The interplay of steric hindrance and potential intramolecular hydrogen bonding between the numerous carboxyl groups would lead to a highly intricate energetic profile for various chair and boat conformations.

Despite extensive searches for specific research on cyclohexanehexacarboxylic acid, the detailed experimental findings, such as energy barriers for conformational conversions or specific NMR spectroscopic data required to construct a scientifically rigorous article according to the provided outline, are not present in the public domain. General information on polysubstituted cyclohexanes exists, but it does not provide the specific data points and detailed research findings necessary to address the nuances of a hexa-acid derivative. youtube.comkhanacademy.org

Therefore, while the foundational principles of conformational analysis are well-understood, their specific application and the detailed experimental probing of cyclohexanehexacarboxylic acid remain an area with limited published research. Without such specific data, any attempt to generate the requested detailed article would be speculative and not meet the required standards of scientific accuracy.

Coordination Chemistry and Metal Organic Frameworks Mofs Involving Cyclohexanehexacarboxylicacid

Cyclohexanehexacarboxylate as a Polydentate Ligand in Coordination Compounds

The hexacarboxylate derivative of cyclohexane (B81311) is a powerful polydentate ligand, meaning it can bind to a metal center through multiple atoms simultaneously. The six carboxylate groups provide numerous potential coordination sites, enabling the formation of stable and intricate metal complexes. rsc.org

The carboxylate groups of cyclohexanehexacarboxylate can adopt various coordination modes, leading to a rich diversity in the resulting coordination geometries. The flexibility of the cyclohexane backbone allows these carboxylate groups to orient themselves in numerous ways to accommodate the coordination preferences of different metal ions. rsc.org This adaptability results in the formation of complex structures with varying dimensionalities, from simple one-dimensional (1D) chains to intricate three-dimensional (3D) networks.

Research has demonstrated that the conformation of the cyclohexanehexacarboxylate ligand can be influenced by reaction conditions such as temperature. rsc.orgnih.gov For instance, different ligand conformations have been observed in complexes synthesized at room temperature versus those prepared under hydrothermal conditions. rsc.org The equatorial carboxylate groups are often favored for coordination with metal ions. rsc.org

Table 1: Examples of Coordination Polymers with Cyclohexanehexacarboxylate

| Complex | Metal Ion | Dimensionality | Key Structural Feature |

|---|---|---|---|

| {[Zn₃(L)(H₂O)₈]·5H₂O}n | Zn(II) | 3D | 3,5-connected network |

| {[Co₃(L)(H₂O)₈]·5H₂O}n | Co(II) | 3D | Isomorphous with the Zn complex; breathable porous coordination polymer |

| {[Cu₅(L)(H₂O)₄]}n | Cu(II) | 3D | 3,6-connected network |

| [Mn₂(H₂L)(H₂O)₆]·2H₂O | Mn(II) | 0D | Mononuclear complex |

Data sourced from research on novel complexes constructed with flexible 1,2,3,4,5,6-cyclohexanehexacarboxylate. rsc.org

The bond between the metal ion and the cyclohexanehexacarboxylate ligand is typically a coordinate covalent bond, where the oxygen atoms of the carboxylate groups donate a pair of electrons to the vacant orbitals of the metal ion. ebrary.net This interaction can be described within the framework of Lewis acid-base theory, with the metal ion acting as a Lewis acid (electron pair acceptor) and the ligand as a Lewis base (electron pair donor). ebrary.net

The coordination of cyclohexanehexacarboxylate with metal ions can lead to the formation of not only simple mononuclear complexes but also more complex structures like discrete metal clusters and extended polymeric chains. rsc.org Metal-oxygen clusters can serve as secondary building units (SBUs) in the construction of coordination polymers. rsc.org These SBUs are pre-formed multinuclear entities that are then linked by the organic ligand to create the final framework.

The flexible nature of the cyclohexanehexacarboxylate ligand allows it to bridge multiple metal centers or metal clusters, giving rise to one-, two-, or three-dimensional polymeric networks. rsc.org For example, studies have shown the formation of 1D coordination polymers with copper(II) ions and a flexible terpyridine carboxylic acid derivative. taylorandfrancis.com The specific dimensionality and topology of the resulting polymer are dictated by the coordination geometry of the metal ion, the conformation of the ligand, and the reaction conditions. rsc.org

Design and Synthesis of Cyclohexanehexacarboxylate-based Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. researchsynergypress.com Cyclohexanehexacarboxylic acid is an excellent candidate for a linker in MOF synthesis due to its multiple coordination sites, which can enhance the stability and functionality of the resulting framework.

Hydrothermal and solvothermal syntheses are common methods for crystallizing MOFs. researchsynergypress.com These techniques involve heating a mixture of the metal salt and the organic linker in a solvent within a sealed container, such as a Teflon-lined autoclave, at temperatures above the solvent's boiling point. researchsynergypress.comresearchgate.net The elevated temperature and pressure facilitate the dissolution of the reactants and promote the growth of high-quality crystals. researchsynergypress.com

The choice of solvent, temperature, reaction time, and reactant concentrations are critical parameters that can influence the final structure, morphology, and properties of the resulting MOF. researchsynergypress.comqub.ac.uk For instance, a change in the synthesis temperature can lead to different conformations of the cyclohexanehexacarboxylate ligand being trapped within the MOF structure. nih.gov

Table 2: Common Synthesis Methods for Metal-Organic Frameworks

| Synthesis Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Hydrothermal/Solvothermal | Crystal synthesis at high temperature and pressure in a sealed vessel. researchsynergypress.com | Direct powder formation, controllable particle size and shape, high reactivity of product. researchsynergypress.com | Requires knowledge of material solubility, corrosive slurries, potential danger of high-pressure vessels. researchsynergypress.com |

| Microwave-Assisted | Utilizes microwave radiation to rapidly heat the reaction mixture. qub.ac.uk | Reduced synthesis time, formation of smaller and more uniform crystals. researchsynergypress.com | May require specialized equipment. |

| Sonochemical | Uses ultrasonic radiation to induce cavitation, promoting the reaction. researchsynergypress.com | Short crystallization time, eco-friendly, can be performed at room temperature. researchsynergypress.comqub.ac.uk | Temperature control near the reaction zone can be difficult. qub.ac.uk |

This table provides a general overview of MOF synthesis methods and is not specific to cyclohexanehexacarboxylate-based MOFs.

In the synthesis of MOFs, auxiliary ligands and modulators are often introduced to the reaction mixture to influence the final structure and properties of the material. Auxiliary ligands are additional organic molecules that can coordinate to the metal centers, thereby altering the connectivity and topology of the framework. nih.gov

For example, the addition of bipyridine-based ligands to a synthesis involving cyclohexanehexacarboxylic acid has been shown to induce conformational changes in the primary ligand and lead to the formation of new framework structures. nih.gov These auxiliary ligands can act as pillars, connecting layers of the primary framework, or as chelating agents that affect the coordination environment of the metal ion. nih.gov Modulators, which are typically monofunctional ligands like monocarboxylic acids, can compete with the primary linker for coordination sites. This competition can slow down the crystallization process, leading to larger, more well-defined crystals, and can also influence the resulting structure by controlling the nucleation and growth of the MOF.

Directed Assembly of Multi-Dimensional Coordination Networks

The construction of multi-dimensional coordination networks is a central theme in crystal engineering, where the final architecture is dictated by the interplay of metal coordination preferences, ligand geometry, and reaction conditions. The flexible nature of cycloalkane-based ligands like cyclohexanehexacarboxylic acid and its derivatives introduces an additional layer of complexity and control. The cyclohexane ring can adopt various conformations, such as the stable chair or the more flexible boat and twist-boat forms. The orientation of the carboxylate groups (axial vs. equatorial) in these conformers profoundly influences the directionality of the coordination bonds, thereby guiding the assembly of the final network structure.

Research on the closely related cyclohexane-1,2,4,5-tetracarboxylic acid (H₄cht) ligand demonstrates these principles clearly. In the synthesis of a 2D zinc-based MOF, [Zn₂(OH)(Hcht)(4,4′-bpy)]n·4nH₂O, the flexible H₄cht ligand, in conjunction with a linear auxiliary ligand (4,4′-bipyridine), directs the formation of a layered framework. nih.gov The specific reaction conditions, including temperature and the ratio of starting materials, were crucial in isolating the desired 2D structure. nih.gov

Further studies using cobalt and cyclohexane-1e,2a,4a,5e-tetracarboxylic acid have shown that the choice of auxiliary ligands can direct the assembly towards different network topologies and even trigger conformational transformations of the cycloalkane ring itself. rsc.org The use of linear bridging ligands versus chelating ligands resulted in frameworks with distinct structures, illustrating how co-ligands act as crucial directing agents in the assembly process. rsc.org These findings underscore a key strategy in MOF synthesis: the conformation of the flexible ligand, and thus the final multi-dimensional network, can be directed by the careful selection of ancillary components that favor a specific geometry.

Conformational Trapping within Metal-Organic Framework Architectures

One of the most intriguing aspects of using flexible ligands like cyclohexanehexacarboxylic acid in MOF synthesis is the phenomenon of "conformational trapping." During the crystallization process, the conformationally dynamic ligand is locked into a single, specific conformation as it integrates into the rigid, crystalline framework. This process effectively selects and stabilizes one conformer from a pool of possibilities that exist in solution.

This has been explicitly demonstrated with cyclohexane-tetracarboxylate ligands. In one case, single-crystal X-ray diffraction revealed that all the cyclohexane-tetracarboxylate ligands within the MOF structure were forced to adopt a single, exclusive conformation. nih.gov Another study on cobalt coordination polymers showed that by using different auxiliary ligands, two distinct conformations of the cyclohexane-tetracarboxylate ligand could be trapped. rsc.orgepa.gov The initial ligand, with two equatorial and two axial carboxylate groups (2e+2a), was trapped when a linear bipyridine linker was used. rsc.orgepa.gov However, when chelating co-ligands were introduced, a new, all-equatorial (4e) conformer was stabilized and trapped within the resulting MOF structure. rsc.orgepa.gov

Advanced Applications of Cyclohexanehexacarboxylate MOFs

The unique structural features of MOFs constructed from cyclohexanehexacarboxylic acid and related multicarboxylate linkers—high porosity, tunable pore environments, and a high density of functional groups—make them highly promising for a range of advanced applications.

Catalytic Performance and Active Site Engineering

The efficacy of MOFs in heterogeneous catalysis stems from the ability to engineer catalytically active sites directly into their structure. For MOFs involving cyclohexanehexacarboxylic acid, several potential active sites exist. The metal nodes can function as Lewis acid sites, while the numerous carboxylic acid groups on the linker can act as Brønsted acid sites. Furthermore, any uncoordinated carboxylate groups pointing into the pores can be leveraged for their acidic properties or as sites for post-synthetic modification.

A key challenge in MOF catalysis is ensuring that the active metal sites remain accessible to reactants. Often, the coordination sphere of the metal ion is fully blocked by the organic linkers. rsc.org Active site engineering seeks to overcome this by designing frameworks with coordinatively unsaturated metal centers, sometimes referred to as open metal sites. These sites, which have labile solvent molecules that can be removed, are prime locations for substrate binding and activation. rsc.org

While specific catalytic data for MOFs made from cyclohexane-1,2,3,4,5,6-hexacarboxylic acid are not extensively reported, the principles of MOF catalysis suggest their potential. For instance, MOFs have been successfully used as catalysts for the oxidation of cyclohexene (B86901) and other organic transformations. researchgate.net A MOF built with a high density of carboxylate linkers would be a strong candidate for acid-catalyzed reactions, such as esterification or Knoevenagel condensations. The ordered, porous structure could also impart shape and size selectivity, favoring the conversion of specific substrates that can diffuse into and orient themselves correctly within the catalytic pores.

Gas Sorption and Separation Characteristics of Porous Frameworks

The permanent porosity and tunable pore chemistry of MOFs make them exceptional candidates for gas storage and separation. The separation mechanism can be based on kinetic diameter differences (molecular sieving), or more often, on the preferential interaction of certain gas molecules with the pore walls of the MOF.

MOFs built from linkers with a high density of functional groups, such as the six carboxylates of cyclohexanehexacarboxylic acid, are particularly well-suited for separating polar molecules like carbon dioxide (CO₂). The polar carboxyl groups can create a pore environment that interacts strongly with the quadrupole moment of CO₂.

A compelling example is a series of MOFs synthesized with a hexatopic (six-point) carboxylate linker, 1′,2′,3′,4′,5′,6′-hexakis(4-carboxyphenyl)benzene (H₆CPB), which is analogous in its connectivity to cyclohexanehexacarboxylic acid. berkeley.edu These materials demonstrated high uptake of CO₂ and excellent selectivity for CO₂ over non-polar gases like nitrogen (N₂) and methane (B114726) (CH₄). berkeley.edu Dynamic breakthrough experiments on one of these MOFs, MOF-890, confirmed its ability to effectively separate CO₂ from binary gas mixtures, a critical step for applications like flue gas scrubbing and natural gas purification. berkeley.edu The performance remained stable over multiple cycles of use. berkeley.edu

Table 1: CO₂ Adsorption and Selectivity Data for a Representative Hexatopic Linker-Based MOF (MOF-890) IAST (Ideal Adsorbed Solution Theory) selectivity calculated for a binary mixture at 298 K.

| Gas Mixture (molar ratio) | Selectivity |

|---|---|

| CO₂/N₂ (15:85) | 55 |

| CO₂/CH₄ (50:50) | 7 |

Data sourced from reference berkeley.edu.

These results highlight the potential of using highly carboxylated linkers to design porous frameworks with superior performance in gas separation applications.

Integration into Advanced Materials Science Systems

While MOFs in their native powder form exhibit impressive properties, their practical implementation often requires integration into larger, more robust systems. A primary strategy is the fabrication of MOF-based composite materials, particularly mixed-matrix membranes (MMMs), where MOF crystals are embedded within a processable polymer matrix. This approach combines the superior selectivity of the MOF with the mechanical stability and ease of manufacturing of the polymer.

Another advanced approach is the direct growth of a continuous, thin MOF layer onto a porous support, creating a pure MOF membrane. Such membranes can offer exceptional separation performance, far exceeding that of traditional polymer membranes. A scalable sol-gel transformation strategy has been developed to create ultra-selective, defect-free MOF membranes. rsc.org This method allows for the deposition of MOF layers with controllable thickness on various supports, demonstrating impressive performance in hydrogen purification and hydrocarbon separations with high selectivities. rsc.org

These integration strategies are crucial for translating the unique properties of materials like cyclohexanehexacarboxylate MOFs into real-world technologies. By incorporating these highly functional MOFs into membranes, it is possible to create next-generation systems for energy-efficient gas separation, catalysis in flow reactors, and advanced chemical sensing.

Spectroscopic Characterization and Crystallographic Analysis of Cyclohexanehexacarboxylicacid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

1H and 13C NMR Chemical Shift Analysis in Substituted Cyclohexanes

The chemical shifts in both proton (¹H) and carbon-13 (¹³C) NMR spectra are highly sensitive to the electronic environment of the nuclei. In substituted cyclohexanes, the positions of substituents significantly influence these chemical shifts. For instance, the presence of electronegative groups, such as the carboxylic acid moieties in cyclohexanehexacarboxylic acid, generally leads to a downfield shift (higher ppm values) for nearby protons and carbons. nih.gov

The ¹H NMR spectrum of cyclohexane (B81311) itself shows a single sharp peak at room temperature due to the rapid interconversion of chair conformations, which averages the chemical shifts of the axial and equatorial protons. docbrown.info However, in substituted cyclohexanes like cyclohexanehexacarboxylic acid, the presence of multiple bulky and electronegative carboxyl groups can lock the ring into a specific conformation or significantly alter the rate of conformational exchange. This can lead to more complex spectra with distinct signals for axial and equatorial protons. libretexts.orgstackexchange.com Research on cis-1,3-disubstituted cyclohexanes has shown that the chemical shift of protons and carbons is influenced by both the electronegativity and the size of the substituents. nih.gov

For cyclohexanehexacarboxylic acid, the ¹H NMR signals are expected to be complex due to the various possible stereoisomers, each with a unique set of proton chemical shifts. The protons on the cyclohexane ring would exhibit signals that are influenced by the relative orientations (axial or equatorial) of the carboxylic acid groups. Similarly, the ¹³C NMR spectrum would show distinct signals for the cyclohexane ring carbons and the carboxyl carbons. The carboxyl carbon typically appears in the downfield region of the spectrum, generally between 160-185 ppm. oregonstate.edu

Table 1: Predicted and Experimental NMR Chemical Shifts for Cyclohexane Carboxylic Acid Derivatives

| Compound | Nucleus | Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Cyclohexanecarboxylic Acid | ¹³C | C1 | 42.9123 | 42.9 |

| C2, C6 | 28.748 | 28.7 | ||

| C3, C5 | 25.3183 | 25.3 | ||

| C4 | 25.667 | 25.7 | ||

| C=O | 182.748 | 182.7 | ||

| ¹H | H1 | 2.3282 | 2.33 | |

| H2, H6 (eq) | 1.9419 | 1.94 | ||

| H2, H6 (ax) | 1.4512 | 1.45 | ||

| H3, H5 (eq) | 1.7618 | 1.76 | ||

| H3, H5 (ax) | 1.2685 | 1.27 | ||

| H4 (eq) | 1.6496 | 1.65 | ||

| H4 (ax) | 1.2685 | 1.27 | ||

| Data sourced from the Biological Magnetic Resonance Bank (BMRB) entry bmse000546 for Cyclohexanecarboxylic Acid in Chloroform-d. bmrb.io |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unravel the complex NMR spectra of cyclohexanehexacarboxylic acid and its derivatives, two-dimensional (2D) NMR techniques are indispensable. These experiments provide information about the connectivity between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically those on adjacent carbons. This is crucial for tracing the carbon skeleton of the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly bonded to carbons (¹H-¹³C). Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the proton and carbon skeletons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). This is particularly useful for identifying the attachment of the carboxylic acid groups to the cyclohexane ring by showing correlations between the carboxyl carbon and protons on the ring.

By combining the information from these 2D NMR experiments, it is possible to piece together the complete molecular structure, including the relative stereochemistry of the carboxylic acid substituents. For example, the magnitude of the proton-proton coupling constants (J-values) obtained from a high-resolution 1D or 2D spectrum can help differentiate between axial-axial, axial-equatorial, and equatorial-equatorial proton relationships, thus defining the conformation of the ring. researchgate.netacs.org

Variable Temperature NMR for Conformational Dynamics

The cyclohexane ring is not static and can undergo conformational changes, most notably the "ring flip" between two chair conformations. libretexts.org For cyclohexanehexacarboxylic acid, the presence of multiple bulky substituents can create a significant energy barrier to this ring inversion, and certain conformations may be more stable than others. weebly.com

Variable temperature (VT) NMR is a powerful technique used to study these conformational dynamics. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the spectrum as the rate of conformational exchange changes. At high temperatures, if the exchange is fast on the NMR timescale, an averaged spectrum is observed. As the temperature is lowered, the exchange rate slows down, and the signals for the individual conformers may broaden and eventually resolve into separate sets of peaks (a process called decoalescence). sikhcom.net

By analyzing the spectra at different temperatures, thermodynamic parameters such as the free energy of activation (ΔG‡) for the ring flip and the equilibrium constant between different conformers can be determined. rsc.org This information provides a detailed picture of the conformational landscape of cyclohexanehexacarboxylic acid and its derivatives. scilit.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and probing the effects of intermolecular interactions and conformation.

Characteristic Vibrational Modes of Carboxylic Acid Groups

The carboxylic acid group has several characteristic vibrational modes that are readily identifiable in IR and Raman spectra. orgchemboulder.commsu.edu

O-H Stretch: The O-H stretching vibration of a carboxylic acid is one of its most distinctive features in an IR spectrum. Due to strong hydrogen bonding, which typically leads to the formation of dimers in the solid state and in concentrated solutions, this band is extremely broad and appears in the region of 3300-2500 cm⁻¹. oregonstate.eduorgchemboulder.com This broad absorption often overlaps with the C-H stretching vibrations. jove.com

C=O Stretch: The carbonyl (C=O) stretching vibration gives rise to a strong, sharp band in the IR spectrum. For a saturated carboxylic acid, this band typically appears between 1760 and 1690 cm⁻¹. orgchemboulder.com The exact position is sensitive to factors such as dimerization, with hydrogen-bonded dimers absorbing at a lower frequency (around 1710 cm⁻¹) compared to monomers (around 1760 cm⁻¹). jove.com

C-O Stretch and O-H Bend: The C-O stretching vibration appears in the region of 1320-1210 cm⁻¹. orgchemboulder.com The in-plane O-H bending vibration is found in the 1440-1395 cm⁻¹ region, often overlapping with C-H bending modes, while the out-of-plane O-H bend appears as a broad peak around 950-910 cm⁻¹. orgchemboulder.com

Table 2: Characteristic IR Absorption Frequencies for Carboxylic Acids

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3300 - 2500 | Strong, very broad | Characteristic of hydrogen-bonded dimers. orgchemboulder.com |

| C-H Stretch | 3000 - 2850 | Medium, sharp | Often superimposed on the broad O-H stretch. |

| C=O Stretch | 1760 - 1690 | Strong, sharp | Position depends on dimerization and conjugation. jove.com |

| C-O Stretch | 1320 - 1210 | Medium | |

| O-H Bend (in-plane) | 1440 - 1395 | Medium | May overlap with C-H bending. |

| O-H Bend (out-of-plane) | 950 - 910 | Medium, broad | |

| Data compiled from various spectroscopic resources. orgchemboulder.comjove.com |

Conformational Sensitivity of IR and Raman Spectra

The vibrational frequencies of a molecule can be influenced by its conformation. In cyclohexane derivatives, different spatial arrangements of the substituents can lead to subtle but measurable shifts in the IR and Raman spectra. For example, the stretching and bending vibrations of the cyclohexane ring itself, as well as the vibrational modes of the carboxylic acid groups, can be different for conformers with axial versus equatorial substituents.

While IR spectroscopy is sensitive to changes in dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. This makes the two techniques complementary. For a molecule with a center of symmetry, such as certain stereoisomers of cyclohexanehexacarboxylic acid, the rule of mutual exclusion may apply, where vibrations that are IR active are Raman inactive, and vice versa.

Studies on simpler carboxylic acids have shown that IR and Raman spectra can distinguish between different hydrogen-bonding patterns and conformational isomers. rsc.orgamolf.nl For cyclohexanehexacarboxylic acid, the complex interplay of multiple carboxylic acid groups and their potential for intramolecular and intermolecular hydrogen bonding would likely result in complex vibrational spectra. Detailed analysis of these spectra, often aided by computational modeling, can provide valuable insights into the predominant conformations and hydrogen-bonding networks present in the solid state and in solution. ustc.edu.cnnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy of Cyclohexanehexacarboxylate Complexes

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within molecules. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.org The wavelength of light absorbed is directly related to the energy difference between these states. For transition metal complexes of cyclohexanehexacarboxylate, the UV-Vis spectrum provides valuable information about the d-orbital splitting and the nature of the metal-ligand bonding. libretexts.orgyoutube.com

In a typical experiment, a solution of the cyclohexanehexacarboxylate complex is placed in a cuvette and exposed to a beam of UV-Vis light. libretexts.org The instrument measures the amount of light absorbed at each wavelength, generating an absorption spectrum. libretexts.org This spectrum can reveal characteristic absorption bands that are indicative of specific electronic transitions. For instance, the UV-Vis spectrum of a chromium(III) complex often shows distinct peaks corresponding to d-d transitions. libretexts.org The position and intensity of these peaks are influenced by the ligand field strength and the geometry of the complex.

The analysis of UV-Vis spectra can be further enhanced by studying how the absorption changes with concentration. In some cases, non-linear relationships between absorbance and concentration can indicate aggregation or the formation of different species in solution. researchgate.net For example, a hyperchromic effect, an increase in absorption intensity, can suggest the formation of J-type aggregates. researchgate.net

| Complex Type | Typical Absorption Region | Information Gained |

| Transition Metal Complexes | UV and Visible regions | d-d electronic transitions, ligand field strength, complex geometry. libretexts.orgyoutube.com |

| Organic Molecules with Conjugation | UV region | π-π* transitions, extent of conjugation. libretexts.org |

This table provides a general overview of the application of UV-Vis spectroscopy for different types of compounds.

X-ray Crystallography for Precise Atomic and Molecular Structure Determination

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. carleton.educeitec.cz It involves irradiating a single, well-ordered crystal with a beam of X-rays. youtube.com The electrons in the atoms of the crystal scatter the X-rays, producing a unique diffraction pattern of spots. youtube.com The positions and intensities of these spots are used to calculate the electron density distribution within the crystal, from which the atomic positions can be determined with high precision. ceitec.cz

This technique has been successfully applied to various derivatives of cyclohexane carboxylic acids to establish their solid-state conformations. For instance, the single-crystal X-ray diffraction of trans-cyclohexane-1,2-dicarboxylic acid revealed that the carboxylic acid groups adopt a diequatorial conformation in the solid state. Similarly, the structures of coordination polymers formed between metal ions and cyclohexanehexacarboxylic acid can be elucidated, providing insights into the coordination environment of the metal and the way the organic ligands bridge metal centers to form extended networks. researchgate.netnih.gov

The process involves mounting a suitable crystal on a goniometer, which orients the crystal in various positions relative to the X-ray beam. ceitec.cz A detector records the diffraction pattern, and the resulting data is processed to solve and refine the crystal structure. carleton.edu

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by a variety of intermolecular interactions, with hydrogen bonding being particularly significant in carboxylic acids. youtube.comnih.gov

One of the key strengths of single-crystal X-ray diffraction is its ability to directly determine the conformation and stereochemistry of a molecule in the solid state. dp.tech For flexible molecules like cyclohexane derivatives, which can exist in various conformations such as chair and boat forms, X-ray crystallography provides definitive evidence of the preferred conformation in the crystalline phase. youtube.com

For example, in the case of trans-cyclohexane-1,2-dicarboxylic acid, X-ray analysis unambiguously showed that the molecule adopts a chair conformation with both carboxylic acid groups in equatorial positions. This direct experimental evidence is invaluable for validating or refuting predictions made by other methods. The precise determination of the spatial arrangement of substituents on the cyclohexane ring is fundamental to understanding the molecule's reactivity and biological activity.

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. carleton.edu |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise position of each atom within the unit cell. carleton.edu |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between bonds. carleton.edu |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. youtube.com |

This table outlines key parameters obtained from a single-crystal X-ray diffraction experiment and the structural information they provide.

While single-crystal X-ray diffraction provides the most detailed structural information, it requires the growth of suitable single crystals, which can be challenging. Powder X-ray diffraction (PXRD) is a complementary technique that can be used to analyze polycrystalline or powdered samples. researchgate.net

In PXRD, a sample is exposed to a monochromatic X-ray beam, and the scattered X-rays are detected at various angles. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). This pattern is a fingerprint of the crystalline phases present in the sample. researchgate.net

PXRD is widely used for:

Phase Identification: Comparing the experimental PXRD pattern to a database of known patterns allows for the identification of the crystalline compounds in a sample. researchgate.net

Purity Analysis: The presence of impurity phases can be detected by the appearance of extra peaks in the diffraction pattern.

Lattice Parameter Refinement: The positions of the diffraction peaks can be used to refine the unit cell parameters of a known phase. dp.tech

Structure Solution: In some cases, particularly for less complex structures, it is possible to solve the crystal structure directly from high-quality powder diffraction data. researchgate.netcardiff.ac.uk

Monitoring Solid-State Reactions: PXRD can be used to follow the progress of solid-state reactions, such as dehydration or cocrystal formation, by observing the changes in the diffraction pattern over time. cardiff.ac.uknih.gov

For instance, the crystal structure of cyclohexane-1,3-cis,5-cis-tricarboxylic acid was successfully solved from laboratory X-ray powder diffraction data. researchgate.net PXRD is also instrumental in studying the structural changes in materials under different conditions, such as the adsorption of guest molecules into porous frameworks. nih.gov

Theoretical and Computational Investigations of Cyclohexanehexacarboxylicacid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have become indispensable tools for understanding the intrinsic properties of molecules like cyclohexanehexacarboxylic acid. These methods provide detailed insights into electronic structure, conformational preferences, spectroscopic characteristics, and reaction pathways, complementing experimental findings.

Density Functional Theory (DFT) Studies on Conformational Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For cyclohexane (B81311) derivatives, DFT is particularly useful in determining the energetics of different conformations.

Studies on cyclohexane have shown that the chair conformation is the ground state, with a calculated binding energy of 99.457 eV. iaea.orgjkps.or.kr The twist-boat conformation is a metastable state with a binding energy of 99.161 eV. iaea.orgjkps.or.kr The boat conformation is higher in energy than the chair form but lower than the planar conformation. jkps.or.kr The interconversion between these forms involves surmounting specific energy barriers. For instance, the conversion from a chair to another chair conformation proceeds through a half-chair transition state with an energy barrier of 0.507 eV. iaea.orgjkps.or.kr The twist-boat can convert to another twist-boat conformation via a boat transition state, which has a much lower energy barrier of 0.015 eV. iaea.orgjkps.or.kr

For substituted cyclohexanes, such as 1,2-cyclohexanecarboxylic acid amide (1,2-CHCAA), DFT calculations, specifically using the B3LYP-GD3/6-31G(d,p) basis set, have been employed to explore the energies of different conformations. nih.gov These calculations are crucial for understanding how substituents influence the stability of chair, twisted-boat, and other conformations, which in turn affects the molecule's reactivity. nih.gov It has been noted that for some reactions, the dynamic interconversion between various conformations, a factor related to entropy, can be more influential than the energy of a single, specific conformation. nih.gov

Table 1: Conformational Energetics of Cyclohexane

| Conformation | Binding Energy (eV) | Energy Barrier for Interconversion (eV) | Transition State |

| Chair | 99.457 iaea.orgjkps.or.kr | 0.507 iaea.orgjkps.or.kr | Half-chair iaea.orgjkps.or.kr |

| Twist-Boat | 99.161 iaea.orgjkps.or.kr | 0.015 iaea.orgjkps.or.kr | Boat iaea.orgjkps.or.kr |

| Boat | 99.146 jkps.or.kr | - | - |

Ab Initio and Semiempirical Methods for Molecular Properties

While DFT is widely used, ab initio and semiempirical methods also play a role in characterizing molecular properties. Ab initio methods, like Hartree-Fock (HF) and post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide highly accurate results, often serving as benchmarks. nih.gov For instance, the DLPNO-CCSD(T) method has been used to calculate reference conformational energies for organic molecules. nih.gov

The choice of computational method can significantly impact the calculated properties. Systematic comparisons have been made between various force fields (UFF, DREIDING, MM3, MM4), semiempirical methods, HF theory, and DFT (B3LYP) to assess their accuracy against high-level calculations for conformational energies. nih.gov Such benchmarks are vital for selecting the appropriate level of theory that balances computational cost and accuracy for the system under study.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are frequently used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra. For carboxylic acids, the characteristic infrared (IR) absorption of the carbonyl (C=O) group appears around 1700 cm⁻¹. youtube.com The hydroxyl (O-H) stretch is also a prominent feature, appearing as a broad peak in the 3000 cm⁻¹ region. youtube.com

In Nuclear Magnetic Resonance (NMR) spectroscopy, the acidic proton of a carboxylic acid is highly deshielded and typically appears at a chemical shift of 10-14 ppm. youtube.com DFT calculations can be used to predict these chemical shifts. For example, in studies of cis- and trans-1,2-cyclohexanedicarboxylic acids, DFT calculations have been used alongside NMR spectroscopy to determine conformational preferences in different solvents. nih.gov

Variable temperature NMR (VT-NMR) analysis, supported by computational data, has been used to study the dynamic interconversion between chair and twisted boat conformations in substituted cyclohexanes. nih.gov These dynamic properties can be crucial in understanding differences in reactivity between isomers. nih.gov

Transition State Analysis and Reaction Mechanism Elucidation

Understanding chemical reactivity often requires the characterization of transition states and the elucidation of reaction mechanisms. DFT calculations are instrumental in locating transition state structures and calculating activation energies.

For instance, in the intramolecular degradation of 1,2-cyclohexanecarboxylic acid amide, DFT has been used to estimate the degradation routes and identify suitable conformations at each step of the reaction. nih.gov This involves repeated geometry optimization and energy calculations to map out the potential energy surface of the reaction. nih.gov

In elimination reactions of cycloalkyl halides, the stereochemistry of the transition state is critical. E2 reactions, for example, generally proceed through an anti-periplanar transition state where the leaving groups are coplanar. libretexts.org Computational analysis can reveal the subtle energetic differences between syn-periplanar and anti-periplanar transition states, explaining product distributions. libretexts.org Similarly, for reactions involving cyclic transition states, such as the Diels-Alder reaction or decarboxylation of β-keto acids, computational modeling can illustrate the geometry and energetics of these six-membered transition states. libretexts.org

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Dynamics

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape and dynamics of flexible molecules like cyclohexanehexacarboxylic acid. These methods are particularly suited for studying large systems over longer timescales than are accessible with quantum mechanical methods.

MD simulations have been employed to investigate the conformational dynamics of substituted cyclohexanes. nih.gov For example, simulations have shown that while cis-1,2-cyclohexanecarboxylic acid amide predominantly exists in a chair conformation, the trans-isomer exhibits dynamic interconversion between chair and twisted boat conformations. nih.gov This difference in dynamic behavior, which can be quantified by potential of mean force (PMF) calculations, has been linked to significant differences in the activation entropy (ΔS‡) of their degradation reactions. nih.gov

All-atom MD simulations have also been used to predict properties like the water-cyclohexane distribution coefficients of small molecules, using force fields such as OPLS-AA. nih.gov Such simulations require careful parameterization and validation to ensure accuracy. nih.gov For large biomolecules, MD simulations have highlighted the importance of the simulation box size, demonstrating that for systems like hemoglobin, a significantly larger solvent box than standardly used may be necessary to accurately capture effects like hydrophobicity that stabilize certain conformations. elifesciences.org

Computational Modeling of Coordination Complexes and Metal-Organic Frameworks

Cyclohexanehexacarboxylic acid and its derivatives are versatile ligands for the construction of coordination complexes and metal-organic frameworks (MOFs). Computational modeling plays a crucial role in the design and characterization of these materials.

While aromatic carboxylates are more commonly used, aliphatic linkers like trans-1,4-cyclohexanedicarboxylate have been shown to form robust 3D metal-organic frameworks. nih.gov Computational studies can help predict the topology and properties of these frameworks. For example, high-throughput computational screening, combining molecular simulations with machine learning, is increasingly used to identify promising MOF candidates for specific applications like gas storage and separation. youtube.comyoutube.com These methods can screen vast databases of potential structures and predict properties such as gas uptake, selectivity, and pore size distribution. youtube.comyoutube.com

DFT calculations are also used to study the electronic structure and bonding in coordination complexes. youtube.com For instance, in transition metal complexes, DFT can elucidate the nature of metal-ligand interactions and predict spectroscopic and magnetic properties. nih.govyoutube.com Molecular dynamics simulations can be used to study the stability of ligand binding in complexes, as demonstrated in studies of carboxylic acid derivatives as enzyme inhibitors. nih.gov

The combination of different computational techniques, from quantum mechanics to molecular dynamics and high-throughput screening, provides a powerful, multi-scale approach to understanding and designing systems based on cyclohexanehexacarboxylic acid, from its fundamental conformational dynamics to its application in advanced materials like MOFs. youtube.com

Prediction of Ligand-Metal Coordination Modes and Geometries

Cyclohexanehexacarboxylic acid is a highly versatile ligand in coordination chemistry, capable of forming complexes with a wide range of metal ions. Its flexible cyclohexane backbone, in contrast to the rigidity of aromatic polycarboxylates like benzenehexacarboxylic acid, allows for a variety of conformational possibilities, leading to diverse coordination modes and network structures in the resulting metal-organic frameworks (MOFs) and coordination polymers.

Computational studies, often complemented by experimental data from techniques like single-crystal X-ray diffraction, are crucial for understanding and predicting how cyclohexanehexacarboxylic acid will coordinate with metal centers. A key study on the coordination chemistry of conformation-flexible 1,2,3,4,5,6-cyclohexanehexacarboxylate (H6L) revealed that different conformations of the ligand can be "trapped" within the crystal structure of coordination polymers by controlling reaction conditions such as temperature and the presence of auxiliary ligands. nih.gov

In a cadmium-based coordination polymer, for example, the cyclohexanehexacarboxylate ligand was found to adopt different conformations within the same system, leading to complex three-dimensional (3D) frameworks with nanoscale cages. nih.gov In the presence of an auxiliary ligand like 4,4'-bipyridine, new conformations could be induced and trapped. nih.gov Computational modeling can help to rationalize why certain conformations are favored under specific synthetic conditions and can predict the geometry of the resulting metal-organic frameworks.

Table 1: Observed Conformations of Cyclohexanehexacarboxylate in Metal Complexes

| Ligand Conformation | Description | Metal Ions Involved | Resulting Framework | Reference |

|---|---|---|---|---|

| 3e+3a | Three equatorial, three axial carboxyl groups | Starting material isomer | - | nih.gov |

| 6e | All six carboxyl groups in equatorial positions | Cadmium(II) | 3D coordination framework | nih.gov |

| 4e+2a | Four equatorial, two axial carboxyl groups | Cadmium(II) | 3D coordination framework | nih.gov |

These studies demonstrate that computational prediction of ligand-metal coordination in systems involving cyclohexanehexacarboxylic acid must account for the conformational flexibility of the ligand, which is a key factor in determining the final structure and properties of the material.

Simulation of Gas Adsorption and Diffusion within MOFs

Metal-organic frameworks (MOFs) constructed from cyclohexanehexacarboxylic acid are of interest for applications such as gas storage and separation due to their potential for high porosity and tunable pore environments. sigmaaldrich.com Computational methods like Grand Canonical Monte Carlo (GCMC) and molecular dynamics (MD) simulations are powerful tools for investigating the gas adsorption and diffusion properties of these materials before they are synthesized, thus guiding experimental efforts. rsc.org